N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-16-12-19(13-5-2-1-3-6-13)25-17-9-8-14(11-15(16)17)21-20(23)18-7-4-10-24-18/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBBZOPTXRPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide typically involves the condensation of 4-oxo-2-phenyl-4H-chromen-6-ylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized chromenone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Scientific Research Applications
N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- Structure : Differs by replacing the chromene core with a fluoxetine-derived backbone (fluorobenzyl and methoxyphenyl substituents).
- Activity : Modified fluoxetine derivative with enhanced broad-spectrum antiviral activity targeting the PI4K-OSBP pathway, crucial for enterovirus (EV) and hepatitis C virus (HCV) replication.
- Efficacy/Safety : Reduced cytotoxicity compared to parent fluoxetine, attributed to optimized substituents that balance lipophilicity and target affinity .
- Key Feature : The 4-fluorobenzyl group increases metabolic stability, while the 4-methoxyphenyl moiety enhances π-π interactions with viral proteins.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Structure: Shares the chromene core but introduces a thiazolidinone ring at position 3 and a methyl group at position 6.
- Crystallography : Triclinic crystal system (P1) with strong N–H⋯O hydrogen bonds and π-π stacking (interplanar distance ~3.5 Å). These interactions contribute to high-density packing (Dx = 1.384 Mg/m³) .
- Implications: The thiazolidinone moiety may confer additional hydrogen-bonding sites for target engagement, while the methyl group reduces steric hindrance compared to the phenyl group in the target compound.
Pyridine-Based Furan-2-carboxamides (e.g., Compounds 1 and 13b)
- Structure: Replace chromene with pyridine rings substituted with bromophenyl, hydroxyphenyl, or cyano groups.
- Activity : Act as KISS1R antagonists, restoring drug sensitivity in triple-negative breast cancer (TNBC).
- Synthesis : Prepared via 2-furoyl chloride coupling (46–27% yields), with bromine and hydroxyl groups modulating solubility and target affinity .
- Key Feature: The cyano group at position 3 enhances electronic interactions with KISS1R, while bromine improves halogen bonding.
Comparative Analysis Table
Pharmacological and Physicochemical Insights
- Antiviral vs. Anticancer Activity : The target compound’s chromene core may favor interactions with kinases or viral proteases, whereas pyridine-based analogues target hormone receptors like KISS1R .
- Substituent Effects: Phenyl vs. Methyl: The 2-phenyl group in the target compound likely enhances π-π stacking with aromatic residues in targets, compared to the smaller methyl group in ’s compound.
- Cytotoxicity : Fluorine and methoxy groups in ’s compound reduce off-target effects, a consideration for the target compound’s future optimization .
Biological Activity
N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenyl core with a furan carboxamide moiety, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 295.32 g/mol. The chromenyl structure is known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties.
The biological activity of N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in mediating inflammatory responses .
- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial effects:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through various assays measuring COX and LOX inhibition:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 8.0 |
| LOX | 15.0 |
The compound demonstrated significant inhibition of these enzymes, indicating its potential as an anti-inflammatory agent .
Case Studies
In a study involving animal models, N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide was administered to assess its therapeutic effects on inflammation-induced conditions. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, analogous chromene-furan hybrids are synthesized via:
- Step 1 : Formation of the chromen-4-one core through acid-catalyzed cyclization of substituted phenols.
- Step 2 : Introduction of the furan-2-carboxamide moiety via nucleophilic acyl substitution or coupling reagents (e.g., DCC/DMAP).
- Step 3 : Purification using column chromatography and recrystallization in solvents like DMF or ethanol .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation in DMF/ethanol mixtures.
- Data collection on a diffractometer (e.g., Bruker SMART CCD) with MoKα radiation (λ = 0.71073 Å).
- Structural refinement using SHELXL (space group P1, triclinic system) and validation of hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) .
Q. What spectroscopic methods validate its purity and structure?
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.75–7.82 ppm for furan, δ 6.74 ppm for chromene).
- HR-MS : Verify molecular ions (e.g., m/z 304.0378 [M+H]+ for related compounds).
- FT-IR : Identify carbonyl stretches (~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during refinement?
Discrepancies in bond lengths/angles are addressed by:
- Cross-validating with DFT-optimized geometries.
- Applying restraints to thermal displacement parameters (ADPs) in SHELXL.
- Checking for twinning or disorder using PLATON’s TWIN and SQUEEZE tools .
Q. What intermolecular interactions influence its physicochemical properties?
- Hydrogen bonding : Strong N–H⋯O bonds (2.8–3.0 Å) stabilize crystal packing.
- π-π stacking : Aromatic chromene and phenyl rings interact face-to-face (3.5–4.0 Å spacing), affecting solubility and melting points.
- C–H⋯O weak interactions : Contribute to layered molecular arrangements .
Q. How do structural modifications impact biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C3 of chromene) enhance antifungal activity by increasing electrophilicity.
- SAR studies : Analogues with methyl groups on the furan ring show reduced potency due to steric hindrance.
- Bioassay design : Use in vitro fungal models (e.g., Candida albicans) with MIC values and time-kill assays for dose-response analysis .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for better solubility.
- Catalysis : Employ Pd(OAc)₂ for efficient cross-coupling steps.
- Process monitoring : Track intermediates via TLC and adjust stoichiometry dynamically .
Q. What computational tools predict its pharmacokinetic properties?
- ADMET prediction : Use SwissADME for logP (∼3.2), bioavailability radar, and P-glycoprotein substrate likelihood.
- Docking studies : AutoDock Vina simulates binding to fungal CYP51 targets (docking scores < −7.0 kcal/mol indicate high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
